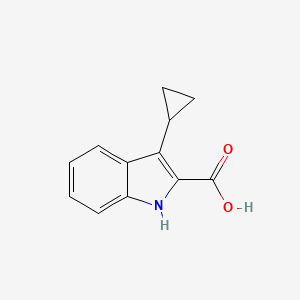
3-Cyclopropyl-1H-indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropyl-1H-indole-2-carboxylic acid is a compound with the molecular weight of 201.22 . It is a powder at room temperature . The IUPAC name for this compound is this compound .
Synthesis Analysis
While specific synthesis methods for this compound are not available in the search results, indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds . Researchers have synthesized a variety of indole derivatives due to their various biological activities .Molecular Structure Analysis
The InChI code for this compound is1S/C12H11NO2/c14-12(15)11-10(7-5-6-7)8-3-1-2-4-9(8)13-11/h1-4,7,13H,5-6H2,(H,14,15) . This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Its molecular weight is 201.22 .Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Properties
The compound 3-Cyclopropyl-1H-indole-2-carboxylic acid and its derivatives serve as key intermediates in the synthesis of complex indole structures. A notable application is in the shortcut approach to cyclopenta[b]indoles through a Lewis acid-triggered [3+2] cyclodimerization of 2-(3-indolyl)cyclopropane-1,1-dicarboxylic acid diesters. This method exhibits exceptional chemo-, regio-, and diastereoselectivities, leading to the formation of a specific diastereomer. This process is significant due to its correlation with the structural configuration of naturally occurring indole terpenoids (Ivanova et al., 2014).
Another research avenue explores the Brønsted acid-catalyzed cyclocondensation of 3-substituted indoles with donor–acceptor cyclopropanes. This reaction facilitates the alkylation of both the N and C-2 positions of the indole, providing access to the 8,9-dihydropyrido[1,2-a]indole scaffold. Such scaffolds are central to several biologically relevant indole alkaloids, showcasing excellent yields and good selectivities (Ortega et al., 2021).
Furthermore, this compound derivatives have been identified as novel classes of selective antagonists in medicinal chemistry research. For example, one derivative has shown to be a highly potent and selective CysLT1 antagonist, illustrating the compound's utility in therapeutic applications and highlighting its significance in drug discovery processes (Chen et al., 2016).
Safety and Hazards
The compound has a GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 3-Cyclopropyl-1H-indole-2-carboxylic acid is HIV-1 integrase . This enzyme plays a critical role in the viral replication process, which involves the insertion of a double-stranded viral DNA copy of the viral RNA genome into the host genome .
Mode of Action
This compound interacts with its target by chelating two Mg2+ ions within the active site of the HIV-1 integrase . The indole core and C2 carboxyl group of the compound are involved in this chelation . This interaction effectively inhibits the strand transfer of HIV-1 integrase .
Biochemical Pathways
The compound affects the HIV-1 integrase strand transfer pathway . By inhibiting the strand transfer step of the integrase, the compound prevents the integration of the viral DNA into the host genome . This disruption of the viral replication process can lead to a decrease in the production of new virus particles.
Pharmacokinetics
Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that they may have good bioavailability.
Result of Action
The result of the action of this compound is the inhibition of HIV-1 integrase , which leads to a disruption in the viral replication process . This can result in a decrease in the production of new virus particles, potentially limiting the spread of the virus within the host.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the gut microbiota is involved in the bioconversion of indoles from tryptophan , which could potentially affect the metabolism and action of indole derivatives. Additionally, the compound’s action could be influenced by factors such as pH, temperature, and the presence of other compounds in the environment.
Analyse Biochimique
Cellular Effects
Indole derivatives have been found to have a broad spectrum of biological activities, suggesting that they may influence cell function in various ways .
Molecular Mechanism
Indole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules and changes in gene expression .
Propriétés
IUPAC Name |
3-cyclopropyl-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-12(15)11-10(7-5-6-7)8-3-1-2-4-9(8)13-11/h1-4,7,13H,5-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBPZLCWGDGXAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(NC3=CC=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
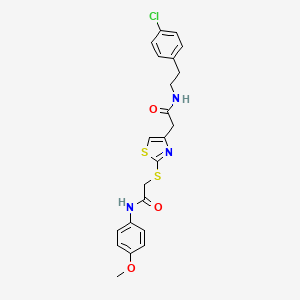
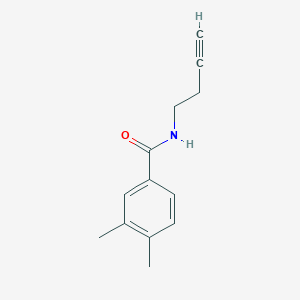

![2-{[4-(Acetylamino)phenyl]amino}-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2999492.png)
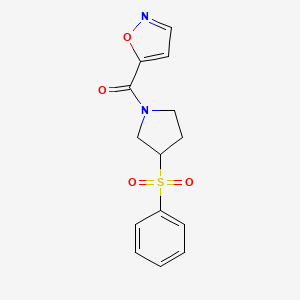



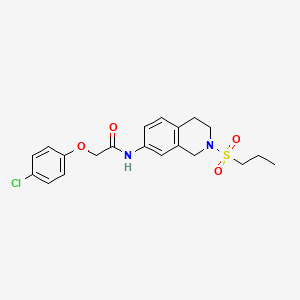
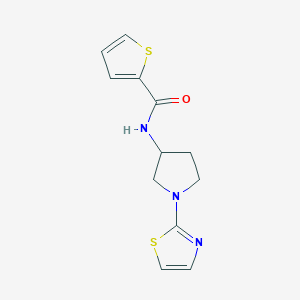
![1-(2,3-dimethylphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2999505.png)


![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-N'-(2-methylbenzyl)ethanediamide](/img/structure/B2999510.png)
